molecular formula C9H6FNO2S B8627905 5-Fluoro-6-methylthioindole-2,3-dione

5-Fluoro-6-methylthioindole-2,3-dione

Cat. No. B8627905
M. Wt: 211.21 g/mol
InChI Key: JVFVFEGOGAVWQT-UHFFFAOYSA-N
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Patent
US06380238B1

Procedure details

Sodium thiomethoxide (5.93 g, 84.6 mmol) was added to a solution of 5,6-difluoroindole-2,3-dione (7.75 g, 42.3 mmol) in dimethylformamide (400 mL). The reaction was stirred at room temperature for 1 h, then poured onto ice (2 L). The resulting solid was collected by filtration, washed with water and dried at 40° C. under vacuum to give a brown solid (3.12 g, 35%): mp 296° C.; C9H6F1NO2S requires: C, 51.18; H, 2.86; N, 6.63; S, 15.18%. Found C, 50.95; H, 2.85; N, 6.58; S, 15.35%; IR νmax (Nujol)/cm−1 3285, 2925, 2854, 1760, 1714, 1611, 1465 and 1036; NMR δH (400 MHz, DMSO-d6) 2.58 (3H, s), 6.71 (1H, d, J 6.0 Hz), 7.38 (1H, d, J 9.0 Hz), 11.02 (1H, brs).
Quantity
5.93 g
Type
reactant
Reaction Step One
Quantity
7.75 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Yield
35%

Identifiers

REACTION_CXSMILES
[CH3:1][S-:2].[Na+].[F:4][C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][C:13]=1F)[NH:10][C:9](=[O:15])[C:8]2=[O:16]>CN(C)C=O>[F:4][C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][C:13]=1[S:2][CH3:1])[NH:10][C:9](=[O:15])[C:8]2=[O:16] |f:0.1|

Inputs

Step One
Name
Quantity
5.93 g
Type
reactant
Smiles
C[S-].[Na+]
Name
Quantity
7.75 g
Type
reactant
Smiles
FC=1C=C2C(C(NC2=CC1F)=O)=O
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured onto ice (2 L)
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 40° C. under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C2C(C(NC2=CC1SC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.12 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 34.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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